molecular formula C14H14BrS+ B3254981 (2-Bromoethyl)diphenylsulfonium CAS No. 247129-84-6

(2-Bromoethyl)diphenylsulfonium

Cat. No.: B3254981
CAS No.: 247129-84-6
M. Wt: 294.23 g/mol
InChI Key: CPUOTDPFSSLRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromoethyl)diphenylsulfonium is a chemical compound with the molecular formula C14H14BrS. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often used as a reagent in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Bromoethyl)diphenylsulfonium can be synthesized through the reaction of diphenylsulfoxide with 2-bromoethanol in the presence of a strong acid, such as trifluoromethanesulfonic acid. The reaction typically occurs at room temperature and yields this compound trifluoromethanesulfonate .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-Bromoethyl)diphenylsulfonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromoethyl)diphenylsulfonium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromoethyl)diphenylsulfonium involves the formation of reactive intermediates that facilitate various chemical reactions. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In vinylation reactions, it acts as a vinylation reagent, enabling the formation of carbon-carbon double bonds .

Comparison with Similar Compounds

Similar Compounds

  • Diphenyl(vinyl)sulfonium triflate
  • (2-Bromoethyl)diphenylsulfonium trifluoromethanesulfonate

Uniqueness

This compound is unique due to its ability to participate in a wide range of chemical reactions, including substitution, cyclization, and vinylation. Its versatility makes it a valuable reagent in organic synthesis compared to other similar compounds .

Properties

IUPAC Name

2-bromoethyl(diphenyl)sulfanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrS/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUOTDPFSSLRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[S+](CCBr)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrS+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromoethyl)diphenylsulfonium
Reactant of Route 2
(2-Bromoethyl)diphenylsulfonium
Reactant of Route 3
Reactant of Route 3
(2-Bromoethyl)diphenylsulfonium
Reactant of Route 4
Reactant of Route 4
(2-Bromoethyl)diphenylsulfonium
Reactant of Route 5
(2-Bromoethyl)diphenylsulfonium
Reactant of Route 6
(2-Bromoethyl)diphenylsulfonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.